

2-Hydroxyimipramine b-D-glucuronide structure and properties

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Compound of Interest

Compound Name: 2-Hydroxyimipramine b-D-glucuronide

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An In-depth Technical Guide to 2-Hydroxyimipramine β -D-glucuronide

Executive Summary

This technical guide provides a comprehensive overview of 2-Hydroxyimipramine β -D-glucuronide, a major metabolite of the tricyclic antidepressant Imipramine. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, physicochemical properties, metabolic formation, and analytical quantification. We will explore its critical role in the pharmacokinetics and detoxification pathway of Imipramine, detailing the enzymatic processes involved. Furthermore, this guide presents detailed protocols for its analysis in biological matrices and discusses the synthesis of related glucuronide conjugates, providing a robust scientific resource for laboratory applications.

Introduction

Imipramine is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and other conditions for decades.[1] Like most TCAs, Imipramine undergoes extensive hepatic metabolism, which is crucial for its therapeutic efficacy, safety,

and clearance from the body.[1][2] The metabolic pathways are complex and subject to significant interindividual variability, largely due to genetic polymorphisms in metabolizing enzymes.[1][2]

The primary metabolic routes for Imipramine are N-demethylation to its active metabolite, desipramine, and aromatic hydroxylation.[1][2] The hydroxylation, primarily at the 2-position of the dibenzazepine ring system, is mediated by the cytochrome P450 enzyme CYP2D6, forming 2-hydroxyimipramine (2-OH-IMI).[1][2] This hydroxylated metabolite is pharmacologically active and has been associated with cardiotoxicity, making its subsequent clearance a critical detoxification step.[3][4]

To facilitate excretion, the body increases the water solubility of 2-OH-IMI through Phase II conjugation. This is achieved by attaching a glucuronic acid moiety to the hydroxyl group, a process known as glucuronidation. The resulting compound, 2-Hydroxyimipramine β -D-glucuronide, is a highly polar, water-soluble conjugate that can be efficiently eliminated via the kidneys.[1] This glucuronide is a major circulating metabolite, with serum concentrations that can be substantially higher than its unconjugated precursor.[5] Understanding the properties, formation, and analysis of 2-Hydroxyimipramine β -D-glucuronide is therefore essential for comprehensive pharmacokinetic modeling, therapeutic drug monitoring, and toxicological assessment of Imipramine.

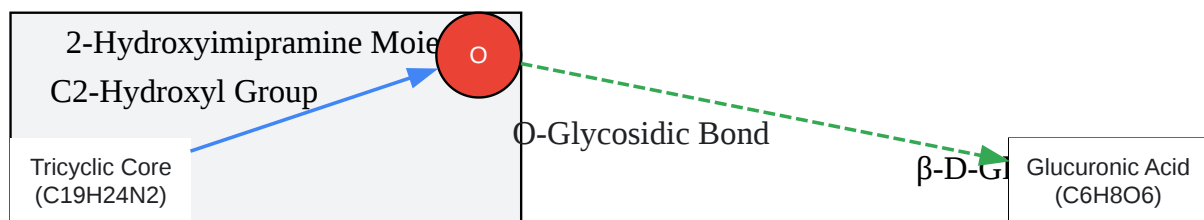
Chemical and Physical Properties

The conjugation of glucuronic acid to 2-hydroxyimipramine significantly alters its physical properties, most notably increasing its polarity and molecular weight. These properties are fundamental to its biological disposition and analytical behavior.

Property	Value	Source(s)
IUPAC Name	(2S,3S,4S,5R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][5]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid	
Synonyms	5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-yl β-D-Glucopyranosiduronic Acid; 2-Hydroxyimipramine Glucuronide	[6][7]
Molecular Formula	C ₂₅ H ₃₂ N ₂ O ₇	[8]
Molecular Weight	472.53 g/mol	[9]
Canonical SMILES	<chem>CN(C)CCCN1C2=C(CCC3=C C=CC=C31)C=C(C=C2)O[C@H]4C(=O)O)O)O">C@@HO</chem>	[8]
InChI Key	CBEJFHYWZSCYSD-LYVDORBWSA-N	[8]

Structural Diagram

The structure consists of the tricyclic imipramine core, hydroxylated at the 2-position, which is then linked via an O-glycosidic bond to the C1 position of β-D-glucuronic acid.



Chemical Linkage Diagram

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Caption: Linkage of 2-Hydroxyimipramine and Glucuronic Acid.

Metabolic Pathway and Pharmacokinetics

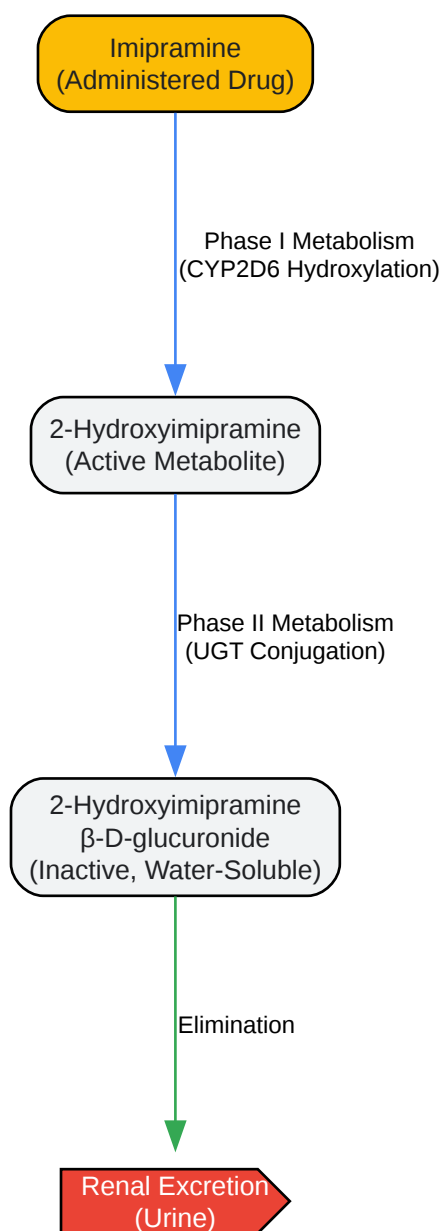
The formation of 2-Hydroxyimipramine β-D-glucuronide is a two-step process central to the metabolism and clearance of Imipramine.

Step 1: Phase I Hydroxylation Imipramine is first hydroxylated to 2-hydroxyimipramine. This reaction is catalyzed predominantly by the polymorphic enzyme CYP2D6 in the liver.[1][2] The rate of this conversion is a key factor influencing the steady-state concentrations of both the parent drug and its metabolites, contributing to the wide inter-patient variability in therapeutic response and side effects.[1]

Step 2: Phase II Glucuronidation The newly formed hydroxyl group on 2-hydroxyimipramine serves as a substrate for UDP-glucuronosyltransferase (UGT) enzymes. These enzymes transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the metabolite. This conjugation reaction dramatically increases the hydrophilicity of the molecule, facilitating its excretion in urine and bile.[1]

Pharmacokinetic Significance

- **Accumulation:** Glucuronide conjugates of Imipramine metabolites accumulate to a significant extent in the bloodstream. Studies in depressed patients have shown that the average serum concentration ratio of 2-Hydroxyimipramine β -D-glucuronide to its parent metabolite (2-OH-IMI) is approximately 8.13.[5] This indicates that the glucuronide is a major circulating metabolite.
- **Renal Clearance:** The increased water solubility of the glucuronide conjugate allows for efficient renal excretion.[1] However, its renal clearance (10 to 110 ml/min) is lower than that of its unconjugated precursor, 2-hydroxydesipramine (35 to 267 ml/min), suggesting that other factors like plasma protein binding and active transport may influence its elimination.[5]
- **Detoxification:** Given that 2-hydroxyimipramine possesses pharmacological and cardiotoxic activity, its efficient conversion to the generally inactive glucuronide conjugate is a critical detoxification pathway.[3]



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Caption: Metabolic pathway from Imipramine to its glucuronide conjugate.

Synthesis and Characterization

While the metabolite is typically isolated from biological sources for use as an analytical standard, chemical synthesis provides a route to obtain larger quantities of pure material.

Generalized Synthetic Approach: Koenigs-Knorr Glycosylation

A common method for forming O-glycosidic bonds is the Koenigs-Knorr reaction.[10] This approach can be adapted for the synthesis of 2-Hydroxyimipramine β -D-glucuronide.

- **Protection:** The amine group on 2-hydroxyimipramine is first protected to prevent side reactions. The hydroxyl and carboxyl groups of the glucuronic acid donor are also protected, typically with acetyl or benzyl groups, leaving a halide (e.g., bromide) at the anomeric C1 position.
- **Glycosylation:** The protected 2-hydroxyimipramine is reacted with the protected glucuronyl bromide donor in the presence of a heavy metal salt promoter, such as silver or mercury salts.[10] This catalyzes the formation of the O-glycosidic bond. The stereochemistry (β -linkage) is often directed by the protecting group at the C2 position of the glucuronyl donor through anchimeric assistance.
- **Deprotection:** All protecting groups are removed in a final step, typically via hydrolysis or hydrogenolysis, to yield the final product.
- **Purification:** The final compound is purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate it from reactants and byproducts.[11]

Characterization

The identity and purity of the synthesized or isolated metabolite are confirmed using a suite of analytical techniques:

- **Mass Spectrometry (MS):** Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) MS is used to confirm the molecular weight and fragmentation pattern.[11]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the exact molecular structure and confirm the stereochemistry of the glycosidic bond.
- **HPLC:** Co-elution with a certified reference standard under multiple chromatographic conditions confirms identity.

- Enzymatic Hydrolysis: Incubation with β -glucuronidase enzyme should cleave the conjugate, yielding the original 2-hydroxyimipramine, which can be identified by HPLC or MS.[5][11]

Analytical Methodologies

Accurate quantification of 2-Hydroxyimipramine β -D-glucuronide in biological matrices like plasma and urine is essential for pharmacokinetic studies. Due to its high polarity, direct analysis can be challenging. Therefore, methods often involve either indirect measurement after enzymatic hydrolysis or direct measurement using advanced chromatographic techniques.

Protocol: Quantification in Human Plasma via Enzymatic Hydrolysis and HPLC-UV

This protocol describes the indirect quantification by measuring the amount of 2-hydroxyimipramine released after enzymatic cleavage. This is a robust and widely cited method for determining the concentration of the glucuronide conjugate.[5]

1. Materials and Reagents:

- Plasma samples (stored at -70°C)
- 2-hydroxyimipramine and Imipramine analytical standards
- Internal Standard (IS), e.g., a structural analog like 8-hydroxychloroimipramine
- β -Glucuronidase (from *E. coli* or *Helix pomatia*)
- Phosphate or Acetate Buffer (pH ~ 5.0)
- Extraction Solvent: Hexane/Isoamyl Alcohol (98:2, v/v) or Ethyl Acetate[4]
- Back-extraction solution: 0.1 M HCl or similar acidic solution
- Reconstitution Solvent: HPLC Mobile Phase
- HPLC system with UV detector (detection wavelength ~ 215 - 254 nm)
- Reversed-phase C18 column

2. Sample Preparation and Hydrolysis:

- Thaw plasma samples, calibrators, and quality control (QC) samples.
- Pipette 1 mL of plasma into two sets of labeled centrifuge tubes (Set A for total 2-OH-IMI, Set B for free 2-OH-IMI).
- To Set A tubes, add 100 μL of β -glucuronidase solution prepared in buffer. To Set B tubes, add 100 μL of buffer only.
- Add the internal standard solution to all tubes.
- Vortex briefly and incubate Set A at 37°C for 2-4 hours (or overnight) to ensure complete hydrolysis. Keep Set B at room temperature.

3. Liquid-Liquid Extraction (LLE):

- Add 1 mL of a basic solution (e.g., 1 M NaOH) to all tubes to raise the pH > 10, ensuring the analytes are in their non-ionized, extractable form. Vortex for 30 seconds.[\[2\]](#)
- Add 6 mL of extraction solvent to each tube.[\[2\]](#)
- Vortex vigorously for 2 minutes to facilitate analyte transfer to the organic phase.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[\[2\]](#)
- Carefully transfer the upper organic layer to a new set of clean tubes.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[\[2\]](#)

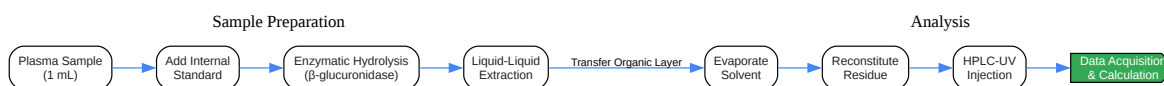
4. Reconstitution and Analysis:

- Reconstitute the dried residue in 100 μL of the HPLC mobile phase.[\[2\]](#)
- Vortex to ensure complete dissolution.
- Inject a defined volume (e.g., 50 μL) into the HPLC system.

5. Data Calculation:

- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the 2-hydroxyimipramine standards.
- Calculate the concentration of "Total 2-OH-IMI" from Set A and "Free 2-OH-IMI" from Set B using the calibration curve.
- The concentration of 2-Hydroxyimipramine β -D-glucuronide is calculated as:
 - $[\text{Glucuronide}] = [\text{Total 2-OH-IMI}] - [\text{Free 2-OH-IMI}]$

Self-Validation and Trustworthiness: This protocol incorporates an internal standard to correct for variability in extraction and injection. The use of calibrators and QCs ensures the accuracy and precision of the run. The concentration of the glucuronide is derived from a differential measurement, a scientifically sound approach for such analyses. For higher sensitivity and specificity, LC-MS/MS can be employed, often using a stable isotope-labeled glucuronide as the internal standard.[12]



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Caption: Workflow for the analysis of the glucuronide metabolite.

Conclusion

2-Hydroxyimipramine β -D-glucuronide is a pivotal metabolite in the disposition of Imipramine. Its formation represents a crucial detoxification step that facilitates the elimination of the pharmacologically active 2-hydroxyimipramine. As the major circulating metabolite, its concentration in plasma provides valuable insights into an individual's metabolic capacity and overall drug clearance. The analytical methods detailed herein, particularly those involving enzymatic hydrolysis followed by chromatography, offer a reliable framework for its quantification in clinical and research settings. A thorough understanding of this conjugate is

indispensable for any scientist involved in the study of tricyclic antidepressants, aiding in the development of more accurate pharmacokinetic models and contributing to the safer and more effective use of Imipramine.

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